molecular formula C24H32N2O3 B11564822 4-(decanoylamino)-N-(3-methoxyphenyl)benzamide

4-(decanoylamino)-N-(3-methoxyphenyl)benzamide

Cat. No.: B11564822
M. Wt: 396.5 g/mol
InChI Key: YOEMXGCNLCMOJW-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a decanoylamino group and a methoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-(3-methoxyphenyl)benzamide typically involves the reaction of 4-aminobenzamide with decanoyl chloride and 3-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-(3-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 4-(decanoylamino)-N-(3-hydroxyphenyl)benzamide.

    Reduction: Formation of 4-(decanoylamino)-N-(3-methoxyphenyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(Decanoylamino)-N-(3-methoxyphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Decanoylamino)-N-(3-hydroxyphenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(Decanoylamino)-N-(3-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a methoxy group.

    4-(Decanoylamino)-N-(3-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-(Decanoylamino)-N-(3-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

4-(decanoylamino)-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C24H32N2O3/c1-3-4-5-6-7-8-9-13-23(27)25-20-16-14-19(15-17-20)24(28)26-21-11-10-12-22(18-21)29-2/h10-12,14-18H,3-9,13H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

YOEMXGCNLCMOJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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